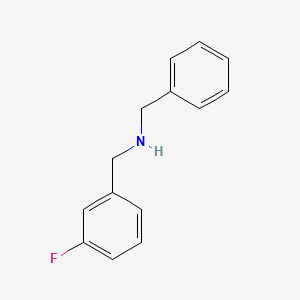

Benzyl-(3-fluoro-benzyl)-amine

Beschreibung

Significance in Contemporary Chemical Research and Synthesis

In modern chemical research, the development of efficient and selective methods for synthesizing substituted benzylamines is a continuous endeavor. uantwerpen.be These compounds serve as vital intermediates in the construction of more complex molecular architectures. researchgate.netwikipedia.org The synthesis of benzylamines is a fundamental transformation in organic chemistry, with ongoing research aimed at creating greener, more cost-effective, and higher-yielding processes. uantwerpen.be Furthermore, the unique reactivity of the benzylic C-H bonds and the amino group makes these compounds valuable for a variety of chemical transformations. wikipedia.org

Contextualization within Fluorinated Organic Compounds Research

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. mdpi.comtandfonline.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can dramatically alter a molecule's properties. mdpi.comtandfonline.com Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidation, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability. mdpi.comtandfonline.combohrium.com An estimated 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com Consequently, fluorinated benzylamines like Benzyl-(3-fluoro-benzyl)-amine are of great interest, as they combine the versatile benzylamine (B48309) scaffold with the advantageous properties conferred by fluorine. ontosight.ainih.gov

Overview of Research Trajectories for Fluorinated Benzylamine Scaffolds

Research involving fluorinated benzylamine scaffolds is multifaceted. A primary focus is on drug discovery, where these compounds are designed as inhibitors for enzymes such as monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase, or as ligands for various receptors. mdpi.comtandfonline.comacs.org Structure-activity relationship (SAR) studies are extensively conducted to understand how the position and number of fluorine substituents affect biological activity. tandfonline.comrsc.org Another significant research direction is the development of novel synthetic methods to access these molecules efficiently and selectively. tandfonline.comacs.orgorganic-chemistry.org Furthermore, the unique properties of fluorinated benzylamines are being explored for applications in materials science, such as in the creation of novel polymers and functional materials. alfa-chemistry.comnih.gov The synthesis of fluorinated analogues of natural products is also an active area of investigation. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXOBRJGFVKXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354342 | |

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-79-2 | |

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl 3 Fluoro Benzyl Amine and Analogues

Strategic Design of Synthetic Routes to Benzyl-(3-fluoro-benzyl)-amine

The construction of the secondary amine linkage in this compound can be achieved through several strategic disconnections of the target molecule. The most common and effective approaches involve the formation of the C-N bond through reductive amination, direct N-alkylation, or convergent multicomponent reactions. Each strategy offers distinct advantages regarding starting material availability, reaction conditions, and scalability.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of secondary amines, including this compound. This method typically involves the initial condensation of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired amine. A particularly effective method for the synthesis of fluorinated benzylamines utilizes a combination of zinc chloride and a borohydride (B1222165) reducing agent. mdma.ch

The reaction proceeds by reacting a fluorobenzaldehyde, in this case, 3-fluorobenzaldehyde (B1666160), with benzylamine (B48309) in the presence of zinc chloride. The zinc chloride acts as a Lewis acid to activate the aldehyde and facilitate the formation of the N-benzylidene-3-fluorobenzylamine intermediate. Subsequent reduction with a borohydride reagent, such as zinc borohydride (prepared in situ from zinc chloride and sodium borohydride) or directly with sodium borohydride, affords the target this compound in high yield. mdma.ch This one-pot procedure is advantageous due to the use of safe and inexpensive reagents and compatibility with various functional groups. mdma.ch

Table 1: Reductive Amination for the Synthesis of this compound

| Entry | Aldehyde | Amine | Reducing System | Solvent | Yield (%) |

| 1 | 3-Fluorobenzaldehyde | Benzylamine | ZnCl₂ / Zn(BH₄)₂ | THF | ~80-90 (estimated) |

| 2 | 3-Fluorobenzaldehyde | Benzylamine | ZnCl₂ / NaBH₄ | THF | ~80-90 (estimated) |

| Yields are estimated based on reported efficiencies for analogous fluorinated benzylamines. mdma.ch |

N-Alkylation Strategies Utilizing Benzyl (B1604629) Alcohols and Halides

Direct N-alkylation of a primary amine with a benzyl halide or the "borrowing hydrogen" methodology with a benzyl alcohol are versatile strategies for synthesizing unsymmetrical secondary amines.

A highly chemoselective method for the mono-N-alkylation of primary benzylamines involves the use of cesium carbonate (Cs₂CO₃) in an anhydrous solvent like N,N-dimethylformamide (DMF). researchgate.net This method effectively suppresses the common side reaction of overalkylation to the tertiary amine. researchgate.net For the synthesis of this compound, this would involve the reaction of benzylamine with 3-fluorobenzyl bromide. The use of two equivalents of the primary amine helps to ensure mono-alkylation.

Alternatively, the iridium-catalyzed N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism presents a greener approach. nih.gov In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, with the borrowed hydrogen being returned in the reduction step. This avoids the use of halide leaving groups.

Table 2: N-Alkylation Strategies for this compound Synthesis

| Entry | Amine | Alkylating Agent | Base/Catalyst | Solvent | Yield (%) |

| 1 | Benzylamine (2 equiv.) | 3-Fluorobenzyl bromide (1 equiv.) | Cs₂CO₃ (1 equiv.) | DMF | >90 (estimated) |

| 2 | Benzylamine | 3-Fluorobenzyl alcohol | Iridium Complex | Water | High (estimated) |

| Yields are estimated based on reported efficiencies for similar N-alkylation reactions. researchgate.netnih.gov |

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer high atom economy and synthetic efficiency. acs.org While a direct three-component synthesis for a secondary amine like this compound is less common, analogous MCRs for tertiary diarylmethylamines provide a template for such a strategy.

A zinc-mediated, cobalt-catalyzed three-component reaction between an aryl bromide, a secondary amine, and an aromatic aldehyde has been reported for the synthesis of tertiary diarylmethylamines. orgsyn.org A hypothetical adaptation for the synthesis of this compound could involve a related Mannich-type reaction where a pre-formed organometallic reagent adds to an in-situ generated imine. For instance, the reaction of 3-fluorobenzaldehyde and benzylamine to form the corresponding imine, followed by the addition of a benzyl organometallic reagent (e.g., benzylzinc bromide), could potentially yield the target compound.

Table 3: Hypothetical Multicomponent Synthesis of this compound

| Component 1 | Component 2 | Component 3 | Catalyst/Mediator | Product |

| 3-Fluorobenzaldehyde | Benzylamine | Benzylzinc bromide | - | This compound |

| This represents a conceptual approach based on known multicomponent reactions for similar structures. |

Catalytic Synthesis of Fluorinated Benzylamines

The development of catalytic methods, particularly those employing transition metals, has revolutionized the synthesis of complex molecules. These processes often offer high selectivity and efficiency under mild conditions.

Transition Metal-Catalyzed Processes (e.g., Palladium, Nickel)

Palladium and nickel catalysts are powerful tools for the formation of C-N bonds. Several strategies can be envisioned for the synthesis of this compound using these metals.

One approach is the palladium-catalyzed arylation of azaallyl anions. nih.gov In this method, an imine derived from a benzylamine is deprotonated to form a 2-azaallyl anion, which then undergoes cross-coupling with an aryl halide. For the target molecule, the imine of benzylamine and another aldehyde could be used, followed by coupling with a 3-fluorobenzyl derivative, or vice-versa.

Nickel-catalyzed cross-coupling reactions have also emerged as a robust alternative. A notable example is the nickel-catalyzed arylation of C(sp³)–H bonds in benzylimines with aryl chlorides, which proceeds without a directing group. rsc.org This could be applied by forming an imine from methylamine (B109427) and 3-fluorotoluene, followed by Ni-catalyzed arylation with a benzyl halide. Another powerful nickel-catalyzed method involves the cross-coupling of benzylic ammonium (B1175870) salts with boronic acids, which proceeds with high functional group tolerance. acs.org

Table 4: Transition Metal-Catalyzed Synthesis of Diarylmethylamine Scaffolds

| Catalyst System | Reactant 1 | Reactant 2 | Key Feature |

| Pd(dba)₂ / Ligand | 2-Azaallyl anion | Aryl bromide | C-N bond formation via C-H activation |

| [Ni(COD)₂] / IPr | Benzylimine | Aryl chloride | Deprotonative cross-coupling |

| Ni(cod)₂ / Ligand | Benzylic ammonium salt | Arylboronic acid | C-N bond activation |

| These represent general strategies applicable to the synthesis of the target compound's scaffold. nih.govrsc.orgacs.org |

Organocatalytic and Biocatalytic Transformations

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have gained prominence.

Organocatalytic methods can be employed for the synthesis of imine precursors to this compound. For instance, salicylic (B10762653) acid derivatives have been shown to catalyze the oxidative coupling of benzylamines to N-benzylidenebenzylamines under an oxygen atmosphere. nih.gov The resulting imine can then be selectively reduced to the secondary amine. Fullerene C₇₀ has also been demonstrated as an effective photocatalyst for the oxidation of secondary benzylamines to imines. organic-chemistry.org

Biocatalysis offers the potential for highly stereoselective syntheses under mild, aqueous conditions. Enzymes such as transaminases (TAs) are capable of converting ketones or aldehydes into chiral amines. dntb.gov.uaacs.org A potential biocatalytic route to an enantiomerically enriched fluorinated benzylamine could involve the transaminase-mediated amination of a prochiral ketone precursor. While direct biocatalytic coupling of two benzyl moieties is not yet established, the synthesis of chiral fluorinated building blocks via biocatalysis is a rapidly developing field. rsc.orgacs.org

Table 5: Organocatalytic and Biocatalytic Approaches to Benzylamine Synthesis

| Catalysis Type | Catalyst | Transformation | Relevance to Target Synthesis |

| Organocatalysis | Salicylic acid derivatives | Oxidative coupling of benzylamines to imines | Synthesis of imine precursor |

| Biocatalysis | Transaminases | Asymmetric amination of ketones/aldehydes | Potential for chiral fluorinated amine synthesis |

| These approaches highlight modern trends towards sustainable synthesis. nih.govdntb.gov.uaacs.org |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmentally conscious chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of compounds like this compound. These principles advocate for the reduction of waste, use of less hazardous materials, and enhancement of energy efficiency in chemical processes. A key reaction for synthesizing the target molecule is the reductive amination between 3-fluorobenzaldehyde and benzylamine.

Solvent-Free and Aqueous Medium Reactions

A significant goal in green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. mostwiedzy.pl For the synthesis of this compound, this has led to the exploration of solvent-free and aqueous reaction conditions as alternatives to traditional methods that rely on organic solvents. mostwiedzy.plnih.gov

Solvent-Free Reactions: Also known as neat reactions, these are conducted without a solvent, which simplifies purification and reduces waste. semanticscholar.org Research has shown that various amines can undergo Michael-type additions to electron-deficient alkenes in a neat mixture without any catalyst, producing β-amino derivatives in excellent yields. semanticscholar.org Similarly, a sustainable, catalyst- and solvent-free approach for the synthesis of diverse secondary amines has been demonstrated using pinacolborane (HBpin) as the reducing agent. rsc.org This one-pot protocol is efficient at room temperature and compatible with a wide range of aldehydes and primary amines. rsc.org Mechanochemistry, where mechanical force is used to drive reactions in a ball mill, also presents a viable solvent-free route for reductive amination. mostwiedzy.plnih.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its low cost, non-flammability, and low toxicity. nih.gov Reductive amination has been successfully performed in aqueous media. nih.govnih.gov For example, using zinc powder in an aqueous alkaline solution can effectively mediate the reductive amination of aldehydes with primary amines to yield secondary amines. nih.govnih.gov This method serves as a green alternative to using complex hydrides in chlorinated or flammable organic solvents. nih.govnih.gov While the formation of the imine intermediate can be challenging in water as the equilibrium often favors the starting materials, suitable catalytic systems can overcome this hurdle. rsc.orggoogle.com

Atom-Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Syntheses with high atom economy are inherently less wasteful. rsc.org

For producing this compound, direct synthesis routes like reductive amination are preferred as they are more atom-economical than multi-step processes that may involve protecting groups, which generate stoichiometric waste. primescholars.com The use of hydrogen gas (H₂) as the reducing agent is theoretically ideal for reductive amination as it is entirely incorporated into the product, with water being the only byproduct. thieme-connect.com However, reactions with secondary amines can be challenging. thieme-connect.com

Waste minimization encompasses the entire lifecycle of a chemical process. Key strategies include:

Catalyst Recovery: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused significantly reduces waste and cost. rsc.org

One-Pot Synthesis: Combining multiple synthetic steps into a single reaction vessel minimizes the use of solvents and energy required for separation and purification of intermediates.

Renewable Feedstocks: While challenging for this specific molecule, a broader green chemistry goal is to utilize starting materials derived from renewable sources, such as biomass. rsc.org

| Strategy | Description | Application to this compound Synthesis |

| High Atom Economy Reactions | Prioritizing reactions like addition and catalytic cycles where most reactant atoms end up in the product. primescholars.com | Direct reductive amination is more atom-economical than routes requiring protection/deprotection steps. |

| Catalyst Recycling | Using recoverable and reusable catalysts, often heterogeneous ones. rsc.org | A recyclable solid catalyst (e.g., Pd/C, Raney-Ni) can be used for the hydrogenation step and filtered out for reuse. |

| Process Intensification | Designing multi-step syntheses to occur in a single pot ("one-pot" synthesis). | The formation of the imine from 3-fluorobenzaldehyde and benzylamine, and its subsequent reduction, can be performed in a single reactor. |

Modern Synthetic Techniques and Process Optimization

To meet the demands for more efficient, safer, and scalable production of fine chemicals, modern synthetic technologies are being applied to the synthesis of this compound and its analogues. These techniques offer superior control and efficiency compared to traditional batch methods. numberanalytics.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis employs microwave irradiation to heat reactions, which can drastically shorten reaction times from hours to minutes, while often improving yields and product purity. rsc.orgrsc.org This rapid, uniform heating is more efficient than conventional methods. rsc.org For the synthesis of this compound, microwave energy can accelerate the reductive amination or N-alkylation steps. This technology has been successfully used for the solvent-free, one-pot synthesis of N-benzyl fulleropyrrolidines from dibenzylamine (B1670424) and aldehyde derivatives, highlighting its potential for related amine syntheses. rsc.orgrsc.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically hours to days | Often minutes to a few hours rsc.org |

| Heating Mechanism | Conduction & Convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) |

| Process Control | Limited precision | Precise temperature and pressure control |

| Yields | Variable | Often higher yields and fewer side products rsc.org |

Flow Chemistry Applications

Flow chemistry executes reactions in a continuous stream through a network of tubes or microreactors. thieme-connect.comnumberanalytics.com This approach provides superior heat and mass transfer, enhanced safety due to small reaction volumes, and simplified scaling by extending run time rather than increasing reactor size. thieme-connect.comnumberanalytics.com A flow process for synthesizing this compound could involve pumping solutions of the precursor aldehyde and amine through a heated tube packed with a heterogeneous catalyst. thieme-connect.comdigitellinc.com This method has been successfully applied to reductive aminations, including under aqueous micellar conditions using an oscillatory plug flow reactor, which allows for reduced catalyst loading and stable, multigram-scale synthesis. digitellinc.comrsc.org

Photoredox Catalysis in Fluorinated Amine Synthesis

Photoredox catalysis utilizes visible light to initiate chemical transformations under mild conditions, representing a powerful and green synthetic tool. nottingham.ac.ukmdpi.com This methodology opens up new avenues for forming C-N bonds. nih.govrsc.org While a direct application to this compound is an area of ongoing research, the principles are highly relevant for fluorinated amine synthesis. For instance, photoredox catalysis can facilitate the coupling of radical precursors under gentle conditions, which is advantageous for preserving sensitive functional groups like the fluorine atom. nottingham.ac.ukacs.org The use of light as a traceless reagent and the ability to operate at ambient temperatures align perfectly with the goals of sustainable chemistry. unc.edu

Synthesis of Structurally Modified this compound Derivatives

The synthesis of derivatives of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. Advanced methodologies focus on introducing a wide range of functional groups onto the aromatic rings and the alkyl backbone, as well as controlling the stereochemistry at potential chiral centers.

Diversification of Aromatic and Alkyl Substituents

The structural framework of this compound offers multiple points for modification. Diversification strategies typically target the two aromatic rings and the benzylic positions to generate a library of analogues.

A primary and highly effective method for synthesizing the core structure and its derivatives is reductive amination . This process involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding amine. For instance, benzylamine can be reacted with 3-fluorobenzaldehyde, followed by reduction with an agent like sodium borohydride, to yield the target compound. By utilizing a diverse array of substituted benzylamines and benzaldehydes, a wide variety of analogues can be produced. nih.gov

Further diversification of the aromatic systems can be achieved post-synthesis or by using functionalized starting materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling , are instrumental for this purpose. acs.org A bromo-substituted analogue of either the benzyl or 3-fluorobenzyl moiety can be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups. acs.org This allows for systematic modification of the electronic and steric properties of the molecule. For example, N-aryl pivalamides have been shown to undergo ortho-benzylation with a range of substituted benzyl bromides, tolerating both electron-donating and electron-withdrawing groups on either aromatic component. acs.org

The introduction of alkyl substituents at the benzylic carbon can be accomplished through the alkylation of related imine intermediates. The use of organometallic reagents, such as Grignard reagents (e.g., allyl magnesium bromide), can introduce new carbon-carbon bonds at the position adjacent to the nitrogen atom. mdpi.com

The following table summarizes various synthetic strategies for the diversification of benzylamine-type structures.

Table 1: Methodologies for the Diversification of this compound Analogues

| Modification Target | Synthetic Method | Reagents & Conditions | Potential Substituents Introduced |

|---|---|---|---|

| Aromatic Rings | Reductive Amination | Substituted benzaldehydes & benzylamines, NaBH₄, EtOH | -Cl, -Br, -OCH₃, -NO₂, -CF₃ |

| Aromatic Rings | Suzuki Coupling | Bromo-substituted benzylamine analogue, Ar-B(OH)₂, Pd(PPh₃)₄, base | Aryl, heteroaryl groups |

| Aromatic Rings | N-Arylation | Sulfonamide derivative, heteroaryl bromides, Cu catalyst | Pyridinyl, pyrimidinyl, other heterocycles |

This table is generated based on findings from sources nih.govacs.orgacs.orgmdpi.com.

Enantioselective Synthesis of Chiral Analogues

Creating chiral analogues of this compound with high enantiomeric purity is a significant goal, particularly for applications in medicinal chemistry and materials science. While the parent compound is achiral, the introduction of a substituent at either of the benzylic carbons creates a stereocenter. The predominant strategy for the enantioselective synthesis of such chiral secondary amines is the asymmetric hydrogenation of a prochiral imine . acs.org

This process typically involves two key steps:

Imine Formation : An appropriate prochiral imine is synthesized. For example, reacting 3-fluorobenzaldehyde with an α-substituted benzylamine or, conversely, reacting a substituted benzaldehyde (B42025) with benzylamine would generate a suitable substrate.

Asymmetric Hydrogenation : The C=N double bond of the imine is hydrogenated using a transition metal catalyst complexed with a chiral ligand. nih.gov Iridium and rhodium-based catalysts are commonly employed for this transformation. acs.orgnih.gov The choice of chiral ligand is critical for achieving high enantioselectivity. A wide variety of chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, have been developed and proven effective. acs.orgnih.gov

Another powerful approach involves the use of chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the addition of nucleophiles to imines. nih.gov For instance, the addition of indole (B1671886) derivatives to imines generated from trifluoroacetaldehyde (B10831) has been shown to proceed with high enantioselectivity in the presence of a chiral phosphoric acid catalyst. nih.gov This methodology can be adapted for the synthesis of various benzylic amines.

The table below details examples of catalytic systems used for the enantioselective synthesis of chiral amines, which are applicable to the synthesis of chiral analogues of this compound.

Table 2: Catalytic Systems for Enantioselective Synthesis of Chiral Amine Analogues

| Catalyst System | Ligand Type | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Iridium-(Cp*) Complex | Chiral Diamine/HA | Asymmetric Hydrogenation of N-aryl imines | Up to 98% ee |

| Palladium(II) Complex | PyOX Ligand | Arylboroxine addition to N,O-acetals | >90% ee |

| Rhodium Complex | Bis(phosphine) Ligand | Arylboroxine addition to ketimines | >90% ee |

This table is generated based on findings from sources nih.govnih.gov.

These enantioselective methods provide access to single-enantiomer α-substituted benzylamine derivatives, which are valuable as building blocks for more complex chiral molecules. nih.gov

Structural and Mechanistic Characterization in Research

Advanced Spectroscopic Analysis for Reaction Mechanism Elucidation

Spectroscopic techniques are indispensable for probing the mechanistic pathways of reactions involving Benzyl-(3-fluoro-benzyl)-amine. They allow for the real-time observation of molecular changes and the identification of key intermediates.

High-resolution NMR spectroscopy is a powerful tool for delineating the conformational landscape of this compound in solution. The presence of the fluorine atom introduces specific complexities and informational richness to the NMR spectra.

¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of the related compound Bis(3-fluorobenzyl)amine shows characteristic signals. The benzylic protons (CH₂) appear as a singlet at approximately 3.79 ppm, while the aromatic protons exhibit multiplets between 6.94 and 7.32 ppm. The amine proton (NH) presents as a singlet around 1.65 ppm. rsc.org For dibenzylamine (B1670424), the parent compound, the benzylic protons resonate as a singlet at 3.82 ppm in CDCl₃, and the aromatic protons appear as a multiplet between 7.21 and 7.39 ppm. chemicalbook.com The specific chemical shifts and coupling constants in this compound would be influenced by the electronic effects of the fluorine substituent.

¹³C NMR: The carbon NMR spectrum provides further structural detail. For Bis(3-fluorobenzyl)amine, the benzylic carbon signal is observed around 52.53 ppm. The aromatic carbons show multiple signals due to the fluorine substitution, with the carbon directly bonded to fluorine exhibiting a large coupling constant (¹JC-F) of approximately 245.8 Hz. rsc.org This large coupling is a hallmark of fluorinated aromatic compounds and is instrumental in assigning the carbon signals. The chemical shifts of the aromatic carbons are also modulated by the position of the fluorine atom, with values observed at approximately 113.84 ppm, 114.83 ppm, 123.54 ppm, 129.81 ppm, and 142.87 ppm. rsc.org

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is particularly informative for studying fluorinated compounds. biophysics.orgmagritek.com It offers a wide chemical shift range and high sensitivity to the local electronic environment. biophysics.org For this compound, the ¹⁹F NMR spectrum would show a distinct signal for the fluorine atom on the benzyl (B1604629) ring. The chemical shift of this signal provides a sensitive probe of intermolecular interactions and conformational changes. biophysics.org In studies of related fluorinated benzylamines, ¹⁹F NMR has been used to differentiate between regioisomers formed during cyclometallation reactions. whiterose.ac.uk The large dynamic range of ¹⁹F NMR often allows for better resolution and more precise quantification compared to ¹H NMR, especially in complex mixtures. researchgate.net

Conformational Dynamics: The flexibility of the dibenzylamine backbone allows for various conformations. NMR studies, particularly those employing techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the through-space proximity of different protons, helping to define the preferred spatial arrangement of the benzyl and 3-fluorobenzyl groups. The rotational barriers around the C-N bonds and the C-C bonds of the benzyl groups can also be investigated using variable temperature NMR experiments.

A representative table of expected NMR data for this compound, extrapolated from related compounds, is provided below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | Aromatic (unsubstituted ring) | ~7.2-7.4 | m | - |

| Aromatic (fluorinated ring) | ~6.9-7.3 | m | - | |

| Benzylic CH₂ | ~3.8 | s | - | |

| Amine NH | ~1.7 | s | - | |

| ¹³C | Benzylic CH₂ | ~53 | - | - |

| Aromatic C-F | ~163 | d | ¹JC-F ≈ 245 | |

| Aromatic C (fluorinated ring) | ~114-143 | d | ²⁻⁴JC-F ≈ 2-25 | |

| Aromatic C (unsubstituted ring) | ~127-139 | - | - | |

| ¹⁹F | Aromatic C-F | ~ -110 to -120 | m | - |

Mass spectrometry (MS) is a crucial technique for identifying reaction intermediates and elucidating fragmentation pathways, which are key to understanding reaction mechanisms. nih.gov

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing the products and intermediates of reactions involving this compound. In the context of N-alkylation reactions, ESI-MS can be used to monitor the formation of the desired product and any byproducts, such as doubly alkylated species. rsc.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product; for the related Bis(3-fluorobenzyl)amine, the calculated m/z for the protonated molecule [M+H]⁺ is 234.1085, with experimental values found to be very close. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or the compound itself, GC-MS provides both separation and structural information. osti.gov The electron ionization (EI) mass spectrum will show a molecular ion peak and a series of fragment ions. The fragmentation of N-benzylated cations often leads to the formation of stable benzyl or substituted benzyl cations. nih.gov The dissociation of the molecular ion of this compound would likely involve the formation of the benzyl cation (m/z 91) and the 3-fluorobenzyl cation (m/z 109) through cleavage of the C-N bonds. Further fragmentation of the 3-fluorobenzyl cation could involve the loss of a fluorine atom or other rearrangements.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments are particularly useful for confirming the structure of reaction products and intermediates. By isolating a specific ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. For instance, the MS/MS spectrum of a dibenzylamine product (m/z 198) showed the elimination of ammonia (B1221849) (NH₃) to form an o-benzyl benzyl cation (m/z 181), confirming the connectivity. rsc.org This technique would be invaluable for distinguishing between isomers and identifying unexpected reaction products.

| Ion Type | Expected m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | 215 | - |

| Protonated Molecule [M+H]⁺ | 216 | ESI |

| Benzyl Cation | 91 | C-N bond cleavage |

| 3-Fluorobenzyl Cation | 109 | C-N bond cleavage |

| [M-H]⁺ | 214 | Loss of a hydrogen atom |

| [M-C₇H₇]⁺ | 124 | Loss of a benzyl radical |

| [M-C₇H₆F]⁺ | 106 | Loss of a 3-fluorobenzyl radical |

Raman spectroscopy, a vibrational spectroscopy technique, offers complementary information to infrared (IR) spectroscopy and is particularly useful for studying molecular interactions, especially in the solid state and in solution. conicet.gov.ar Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to assign vibrational modes. scientific.netresearchgate.net

Vibrational Modes: The Raman spectrum of this compound would be characterized by several key vibrational modes. These include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

CH₂ Vibrations: The methylene (B1212753) (CH₂) group will exhibit stretching, scissoring, wagging, and twisting modes.

Ring Vibrations: The benzene (B151609) rings will have characteristic in-plane and out-of-plane bending and stretching modes. The C-F stretching vibration is expected in the 1100-1300 cm⁻¹ range. rsc.org

C-N Stretching: The C-N bond stretching vibrations are typically found in the 1000-1250 cm⁻¹ region.

Intermolecular Interactions: Changes in the position and width of Raman bands can provide evidence for intermolecular interactions such as hydrogen bonding and π-π stacking. scientific.net The N-H stretching vibration, in particular, is sensitive to hydrogen bonding. In the absence of hydrogen bonding, this peak would be sharp, while its broadening and shifting to lower wavenumbers would indicate its participation in hydrogen bond formation. The presence of the fluorine atom can lead to weak C-H···F hydrogen bonds, which can also be probed by subtle shifts in the corresponding vibrational modes. researchgate.netacs.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | - |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 | - |

| C=C Aromatic Ring Stretch | 1450 - 1620 | Multiple bands expected |

| CH₂ Scissoring | ~1450 | - |

| C-F Stretch | 1100 - 1300 | Can be coupled with other modes |

| C-N Stretch | 1000 - 1250 | - |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique also reveals the arrangement of molecules in the crystal lattice, providing crucial information about intermolecular interactions.

Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. For this compound, these would likely include:

N-H···π Interactions: The amine proton can act as a hydrogen bond donor to the π-system of an adjacent aromatic ring.

C-H···π Interactions: The aromatic protons can interact with the π-cloud of a neighboring ring.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

C-H···F Interactions: The presence of the fluorine atom introduces the possibility of weak C-H···F hydrogen bonds, which can act as structure-directing forces. researchgate.netacs.org The nature of these interactions is often a subject of detailed study, with their strength and geometric preferences being points of interest. rsc.org

Studies on similar fluorinated compounds have shown that fluorine substitution can significantly influence crystal packing, sometimes leading to the formation of specific synthons or motifs. researchgate.net The analysis of the crystal structure of this compound would provide valuable data on how the interplay of these various weak interactions determines its solid-state architecture.

Chromatographic Method Development for Purity Profiling and Reaction Monitoring

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, as well as for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress. acs.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether or hexane), the consumption of starting materials and the formation of the product can be visualized, often under UV light. rsc.orgosti.gov

Column Chromatography: For the purification of this compound on a preparative scale, flash column chromatography is commonly employed. rsc.orgvulcanchem.com Using a silica (B1680970) gel stationary phase and a gradient of solvents, such as ethyl acetate in hexane, allows for the separation of the target compound from unreacted starting materials and byproducts. The addition of a small amount of triethylamine (B128534) to the eluent can be beneficial for improving the chromatography of amines by minimizing tailing. rsc.org

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds and for quantitative analysis of reaction mixtures. rug.nl When coupled with a Flame Ionization Detector (GC-FID), it allows for the determination of conversion and selectivity in catalytic reactions. rug.nlacs.org The use of an internal standard enables accurate quantification. rsc.org this compound, being a relatively high-boiling compound, would require appropriate GC conditions, including a high-temperature column and programmed temperature ramps, to achieve good separation and peak shape. osti.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique for purity assessment and quantitative analysis, particularly for less volatile or thermally labile compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a common setup. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule absorb, such as 254 nm. HPLC can be used to determine the purity of the final product with high accuracy.

| Technique | Stationary Phase | Mobile Phase Example | Application |

| TLC | Silica Gel | Ethyl Acetate / Hexane | Reaction Monitoring |

| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether Gradient | Purification |

| GC | DB-5MS (or similar) | Helium (carrier gas) | Purity Analysis, Reaction Monitoring |

| HPLC | C18 Reversed-Phase | Acetonitrile / Water Gradient | Purity Analysis, Quantification |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For complex molecules, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. pnrjournal.comdnpgcollegemeerut.ac.in

While a dedicated DFT study for Benzyl-(3-fluoro-benzyl)-amine is not available, a comprehensive analysis of the closely related compound, Benzyl(3-fluoro-4-morpholinophenyl)carbamate (BFMC) , provides valuable transferable insights. pnrjournal.compnrjournal.com In a study of BFMC, DFT calculations were used to optimize the molecule's geometry, yielding precise bond lengths and angles. pnrjournal.com For instance, the C-F bond length was calculated to be approximately 1.358 Å, and various C-N and C-C bond lengths were determined, providing a stable, low-energy conformation of the molecule. pnrjournal.com These optimized structures are crucial for calculating thermodynamic properties like heat capacity, entropy, and enthalpy over a range of temperatures. pnrjournal.comdnpgcollegemeerut.ac.in

Table 1: Selected Optimized Bond Lengths for the Analog Benzyl(3-fluoro-4-morpholinophenyl)carbamate (BFMC) using DFT

| Parameter | Bond | Calculated Bond Length (Å) at B3LYP/6-311++G(d,p) |

|---|---|---|

| C-F Bond | C3-F5 | 1.3576 |

| C-N Bonds | N-C | 1.3700 - 1.4729 |

| C-C Bonds | C-C | 1.3788 - 1.5248 |

| C-H Bonds | C-H | 1.0791 - 1.1124 |

Data sourced from a study on Benzyl(3-fluoro-4-morpholinophenyl)carbamate. pnrjournal.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO energy level indicates the ability to donate an electron, while the LUMO energy level signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key descriptor of molecular reactivity; a smaller gap suggests higher reactivity. usb.ac.ir

For example, in studies of other fluorinated benzylamine (B48309) derivatives, the HOMO-LUMO gap is analyzed to predict charge transfer interactions within the molecule. usb.ac.irtandfonline.com Molecular Electrostatic Potential (MEP) mapping complements this by visualizing the charge distribution across the molecule. MEP maps use a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, identifying likely sites for intermolecular interactions. scientific.netresearchgate.net In a typical fluorobenzylamine structure, the fluorine atom and the nitrogen of the amine group would represent key regions of interest on an MEP map.

Table 2: Conceptual Frontier Molecular Orbital Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron configuration. |

These descriptors are standard in computational chemistry and are calculated from HOMO and LUMO energies derived from DFT. usb.ac.ir

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule like this compound, revealing its flexibility, stable conformations, and dynamic behavior in different environments (e.g., in solution). acs.org

In Silico Screening and Virtual Ligand Design for Target Identification

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein or enzyme. This process significantly narrows down the candidates for experimental testing. Virtual screening can be based on the structure of the target (structure-based) or on the properties of known active ligands (ligand-based).

For example, a virtual screening campaign to find new Monamine Oxidase B (MAO-B) inhibitors successfully identified promising candidates from a database of thousands of compounds. scielo.br Safinamide, a drug containing a 3-fluorobenzyl moiety, is a known MAO-B inhibitor, suggesting that a compound like this compound could be identified in such a screen. scielo.br Similarly, in silico studies on benzimidazole (B57391) and thieno[2,3-d]pyrimidine (B153573) derivatives use molecular docking to screen libraries and predict binding affinities, guiding the synthesis of new potential therapeutic agents. nih.govnuph.edu.ua

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two cornerstone strategies in modern medicinal chemistry.

SBDD relies on the known 3D structure of a biological target, typically a protein or enzyme, obtained through methods like X-ray crystallography or NMR spectroscopy. With the target structure, computational docking can be used to predict how a ligand, such as this compound, would bind to the active site. This allows for the rational design of molecules with improved affinity and selectivity. For example, SBDD approaches have been used to develop new anti-HCV inhibitors by docking piperidin-4-amine derivatives into the NS5B polymerase active site to predict and optimize interactions. usb.ac.ir

LBDD is employed when the 3D structure of the target is unknown. This approach uses a set of known active ligands to build a model, or pharmacophore, that defines the essential structural features required for biological activity. This pharmacophore model can then be used to screen new compounds or design novel molecules that fit the model.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), a statistical model is built to predict the activity of new, unsynthesized compounds.

For benzylamine derivatives, 3D-QSAR studies have been performed to understand the structural requirements for inhibiting enzymes like phosphodiesterase 4 (PDE4). acs.org These models generate contour maps that indicate where steric bulk or specific electronic properties (positive or negative electrostatic potential) would increase or decrease activity, providing a clear guide for molecular modification. For instance, a model might suggest that a less electronegative substituent at a particular position on the benzyl (B1604629) ring is favorable for activity. acs.org This information is invaluable for designing more potent analogs. Similarly, QSAR models have been developed for halogen-substituted benzothiazoles and other heterocyclic systems to guide the synthesis of novel antiproliferative agents. mdpi.com

Investigation of Biological and Biochemical Mechanisms of Action

Enzyme Inhibition and Modulation Studies

The interaction of Benzyl-(3-fluoro-benzyl)-amine and its structural analogs with several key enzymes has been a significant area of research. These investigations have provided insights into the compound's potential pharmacological effects.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Benzylamine (B48309) and its derivatives are recognized as substrates and inhibitors of monoamine oxidases (MAO), enzymes crucial for the metabolism of monoamine neurotransmitters. nih.gov The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities. nih.gov While MAO-A preferentially metabolizes serotonin (B10506) and noradrenaline, MAO-B primarily acts on phenylethylamine and benzylamine. nih.gov

Research on benzylamine-sulfonamide derivatives has demonstrated their potential as selective MAO-B inhibitors. nih.gov The design of such inhibitors often incorporates an amine group, which is believed to interact with key tyrosine residues (Tyr398 and Tyr435) in the active site of hMAO-B. nih.gov Furthermore, studies on N-substituted indole-based analogs have identified compounds with a 3-fluorobenzoyl moiety that exhibit potent and selective MAO-B inhibition. researchgate.nettandfonline.com For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was identified as a competitive inhibitor of MAO-B with a notable selectivity index. researchgate.nettandfonline.com The presence of a fluorine atom in the benzyl (B1604629) moiety is often explored in medicinal chemistry to enhance biological activity. ontosight.aimdpi.comnih.gov

While direct studies on this compound are limited, the existing data on fluorinated benzylamine derivatives suggest a potential for interaction with MAO enzymes, particularly MAO-B. The fluorinated benzyl group is a common feature in the design of MAO inhibitors. ontosight.aimdpi.comnih.gov

Table 1: MAO-B Inhibitory Activity of Selected Benzylamine Derivatives

| Compound | Target | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Benzylamine-sulfonamide derivative 4i | hMAO-B | 0.041 ± 0.001 | Non-competitive |

| Benzylamine-sulfonamide derivative 4t | hMAO-B | 0.065 ± 0.002 | Non-competitive |

This table presents data for structurally related compounds to illustrate the potential activity of benzylamine derivatives.

Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity Modulation

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme involved in the oxidative deamination of primary amines and plays a role in inflammation. dovepress.comnih.gov Benzylamine is a well-known substrate for SSAO. dovepress.commdpi.com The enzymatic activity of SSAO on benzylamine leads to the production of benzaldehyde (B42025), ammonia (B1221849), and hydrogen peroxide. mdpi.com

Inhibitors of SSAO have been developed to explore their therapeutic potential. Studies on various amine derivatives have shown that they can act as inhibitors of SSAO. figshare.com For example, certain alkylamino derivatives of 4-aminomethylpyridine have been identified as reversible inhibitors of different copper-containing amine oxidases, including SSAO. figshare.com The inhibition of benzylamine oxidation is a common method to assess the inhibitory potential of compounds against SSAO. nih.gov Research has shown that the hypophagic (feeding-inhibiting) effect of benzylamine can be potentiated by the inhibition of SSAO. unifi.it

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.govgoogle.com The N-benzylamine pharmacophore is a known feature in the design of AChE inhibitors, often interacting with the catalytic anionic site of the enzyme. nih.gov

Several studies have explored benzylamine derivatives as potential AChE inhibitors. For instance, heterodimeric compounds incorporating a benzylamine moiety have been synthesized and evaluated for their ability to inhibit both AChE and β-amyloid aggregation. nih.gov Additionally, benzylamine analogues have been patented for their dual acetylcholinesterase inhibitory and selective serotonin reuptake inhibitory actions. google.com The design of these inhibitors often involves linking the benzylamine fragment to another moiety that can interact with the peripheral anionic site of AChE. acs.org While some oxazole (B20620) benzylamine derivatives have shown a preference for inhibiting butyrylcholinesterase (BChE) over AChE, they still represent a class of cholinesterase inhibitors. tandfonline.com

Although specific studies on the AChE inhibitory mechanism of this compound are lacking, the presence of the benzylamine core suggests a potential for interaction with this enzyme, a hypothesis that warrants further investigation.

Kinase Inhibition Profiling (e.g., ALK5, p38α)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The N-(3-fluorobenzyl) moiety has been incorporated into molecules designed as kinase inhibitors.

Specifically, compounds containing the N-(3-fluorobenzyl) group have been identified as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). researchgate.netnih.gov For example, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine demonstrated potent inhibitory effects on ALK5 in a cellular assay with an IC50 of 3.5 ± 0.4 nM. researchgate.netnih.gov

Furthermore, some kinase inhibitors have been designed to target both ALK5 and p38α mitogen-activated protein kinase. researchgate.net A series of 4-(1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazoles were synthesized and evaluated for their dual inhibitory activity. researchgate.net This suggests that the N-(3-fluorobenzyl) scaffold can be a key component in the development of multi-kinase inhibitors. The introduction of a 3-fluorophenyl group has also been a strategy in the development of checkpoint kinase (CHK1) inhibitors. sci-hub.se

Table 2: Kinase Inhibitory Activity of a Selected N-(3-fluorobenzyl) Derivative

| Compound | Target Kinase | Cellular IC50 |

|---|

This table highlights the potent ALK5 inhibitory activity of a compound containing the N-(3-fluorobenzyl) moiety.

Protease Inhibition Mechanisms

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. Benzylamine derivatives have been investigated as inhibitors of various proteases, particularly serine proteases. nih.govuq.edu.au For instance, 4-substituted benzylamine derivatives have been developed as potent and selective inhibitors of β-tryptase, a serine protease implicated in asthma. nih.gov

Benzamidines and related benzylamines are recognized as privileged structures that can bind to the S1 pocket of many trypsin-like serine proteases. nih.gov This has led to the design of potent and selective inhibitors for this enzyme family. nih.gov While specific data on the protease inhibitory mechanisms of this compound is scarce, the benzylamine core structure suggests a potential for interaction with the active site of certain proteases.

Receptor Binding and Pharmacological Modulation

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological profile. The fluorinated benzylamine scaffold is present in molecules that have been shown to interact with various receptors. The inclusion of fluorine can enhance lipophilicity, potentially improving membrane penetration and interaction with receptors or enzymes. evitachem.com

Studies on N-benzyltryptamines have revealed that substitution on the benzyl group can modulate affinity for serotonin (5-HT) receptors. acs.org Specifically, N-(3-Fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine was synthesized and showed high affinity for the 5-HT2 receptor family. acs.org This indicates that the 3-fluorobenzyl moiety can be a key determinant for receptor binding.

While direct receptor binding assays for this compound are not widely reported, the findings from structurally related compounds suggest that it may possess affinity for certain receptor types, a hypothesis that requires experimental validation. The presence of the 3-fluorobenzyl group is a feature in compounds designed to enhance binding affinity to target proteins through hydrophobic and electronic interactions. vulcanchem.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide |

| Benzylamine-sulfonamide derivative 4i |

| Benzylamine-sulfonamide derivative 4t |

| 4-aminomethylpyridine |

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine |

| N-(3-Fluorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethan-1-amine |

| Serotonin |

| Noradrenaline |

| Phenylethylamine |

| Benzaldehyde |

| Ammonia |

| Hydrogen peroxide |

G-Protein Coupled Receptor (GPCR) Ligand Binding Studies

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling. nih.gov The binding of ligands to GPCRs initiates a cascade of intracellular events. nih.govresearchgate.net The functionalized congener approach has been instrumental in studying ligand interactions with various GPCRs, including adenosine (B11128) and adrenergic receptors. nih.gov For aminergic GPCRs, the binding site is located within the transmembrane region. nih.gov The interaction between a ligand and the receptor can lead to conformational changes that activate G-proteins and subsequent signaling pathways. nih.gov

While direct binding studies of this compound to a wide array of GPCRs are not extensively documented in the provided results, the structural motifs present in this compound are found in ligands known to interact with GPCRs. For instance, derivatives of benzylamine have been studied for their role as modulators of various receptors. The presence of the fluorobenzyl group can influence binding affinity and selectivity. vulcanchem.comsmolecule.com Computational studies, including molecular docking, are often employed to predict the binding modes and affinities of such ligands to GPCRs, helping to elucidate the structural basis for their activity. researchgate.netuc.pt

Ion Channel Modulation

This compound and its analogs have been shown to modulate the activity of several types of ion channels, which are critical for neuronal excitability and other physiological processes.

Voltage-Gated Sodium Channels (VGSCs): Research has demonstrated that compounds containing a ((3-fluorobenzyl)oxy)phenyl pharmacophore can modulate voltage-gated sodium channels, which is significant for reducing neuronal hyperexcitability. researchgate.net Specifically, the incorporation of a (3-fluoro)benzyloxy unit into certain molecular backbones has been shown to dramatically enhance the slow inactivation of Na+ channels. researchgate.netnih.gov This modulation of VGSC activity is a key mechanism of action for some anticonvulsant drugs. nih.govacs.org Studies on chimeric compounds derived from lacosamide (B1674222) and safinamide, which feature the N-(4′-((3″-fluoro)benzyloxy)benzylamino moiety, have shown that these molecules can inhibit VGSC activity, contributing to their anticonvulsant properties. acs.org These compounds can transition VGSCs to a slow-inactivated state and, in some instances, affect fast inactivation processes. nih.gov

| Compound/Moiety | Effect on Voltage-Gated Sodium Channels | Reference |

| (3-fluoro)benzyloxy unit | Enhances magnitude of Na+ channel slow inactivation | researchgate.netnih.gov |

| N-(4′-((3″-fluoro)benzyloxy)benzylamino moiety | Inhibits VGSC activity, transitions channels to slow-inactivated state | nih.govacs.org |

TRPM8: The Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol (B31143) receptor, is implicated in pain perception and other pathological conditions. explorationpub.comexplorationpub.com Phenylalanine-derived β-lactam antagonists, including those with a 3-fluorobenzoyl group, have been synthesized and evaluated for their ability to modulate TRPM8 channels. explorationpub.com These compounds have shown potential as TRPM8 antagonists, with their activity being dependent on their specific chemical structure and stereochemistry. explorationpub.commdpi.com

Potassium Channels: The benzylamine moiety is a structural feature in some compounds that act as potassium channel blocking agents. chemicalbook.com For example, thieno[3,2-c]pyridine (B143518) derivatives containing a benzyl-[3-(4-fluoro-phenyl)-thieno[3,2-c]pyridin...] moiety have been investigated as potassium channel inhibitors, particularly for Kv1.3 and Kv1.5. google.com Additionally, certain xanthine (B1682287) derivatives incorporating a 1-(3-fluorobenzyl) group have been studied as inhibitors of SLACK potassium channels. mdpi.com

Cellular and Molecular Interaction Profiling

The cellular and molecular interactions of this compound derivatives provide further insight into their mechanisms of action.

Protein-Ligand Interaction Analysis and Binding Affinities

The binding affinity of a ligand to its protein target is a critical determinant of its pharmacological activity. The inclusion of fluorine in a ligand, such as in the 3-fluorobenzyl group, can significantly alter its binding affinity compared to non-fluorinated counterparts, often enhancing its pharmacological properties. vulcanchem.comevitachem.com This is due to fluorine's ability to form strong hydrogen bonds and influence the electronic and hydrophobic interactions with the protein's binding pocket. acs.org

Molecular docking studies are frequently used to analyze the interactions between ligands and their target proteins. researchgate.netiucr.org These studies can predict binding energies and identify key amino acid residues involved in the interaction. For instance, fluorinated compounds have been shown to exhibit altered binding affinities in various biological systems. evitachem.com

Target Engagement Studies in Cellular Models

Target engagement studies in cellular models are essential to confirm that a compound interacts with its intended target within a cellular context. While specific target engagement data for this compound is limited in the provided search results, the effects of its derivatives on cellular functions, such as the modulation of ion channel activity in neuronal cell lines, serve as indirect evidence of target engagement. nih.govnih.gov For example, the ability of compounds containing the (3-fluoro)benzyloxyphenyl unit to induce Na+ channel slow inactivation in catecholamine A differentiated (CAD) neuronal cells demonstrates their engagement with this target. nih.gov

Modulation of Intracellular Signaling Pathways

The interaction of this compound and its analogs with their primary targets, such as GPCRs and ion channels, leads to the modulation of various intracellular signaling pathways. evitachem.com For example, the modulation of ion channels directly affects cellular excitability and neurotransmission. researchgate.net

Furthermore, compounds with similar structural features have been shown to influence signaling pathways involved in cell growth, differentiation, and survival. google.com For instance, the inhibition of certain kinases can modulate signaling cascades crucial for treating various diseases. google.com The activation of the Hedgehog signaling pathway, which can be influenced by various factors, leads to the expression of target genes involved in cellular processes. nih.gov Phosphodiesterases (PDEs) also play a role in modulating intracellular signaling pathways that regulate processes like neural plasticity and memory. google.com While direct evidence linking this compound to these specific pathways is not provided, the structural similarities to known modulators suggest potential involvement.

Effects on Gene Expression and Protein Regulation

The modulation of signaling pathways by a compound can ultimately lead to changes in gene expression and protein regulation. High-throughput transcriptomics (HTTr) data from the CompTox Chemicals Dashboard for this compound indicates that it has been tested for its effects on gene expression, although the detailed results of active signatures were not available in the provided snippets. epa.gov

Studies on related compounds provide insights into potential effects. For example, inhibition of the FAK/Src pathway can lead to a reduction in VEGF mRNA expression. google.com Similarly, inhibition of the β-catenin/Tcf4 pathway can result in significant changes in the transcriptional profile of a cell. acs.org The interaction of compounds with their targets can also lead to post-translational modifications, such as the phosphorylation of proteins by kinases, which is a key mechanism in signal transduction. google.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of this compound analogues is intricately linked to their molecular structure. Modifications to the position of the fluorine atom, the substituents on the aromatic rings, and the nature of the amine group can dramatically alter their efficacy and target specificity.

Positional Isomerism Effects on Biological Activity

The location of the fluorine atom on the benzyl ring is a critical determinant of biological activity. Studies on various classes of compounds incorporating a fluorobenzyl moiety demonstrate that subtle shifts in the fluorine's position can lead to significant changes in potency and receptor affinity.

For instance, in the context of N-benzyl-5-methoxytryptamine analogues acting as serotonin receptor agonists, substitution at the para position of the benzyl group was found to decrease affinity. nih.gov Conversely, moving the substituent to the ortho or meta position led to an enhancement of affinity. nih.gov Similarly, in a series of nitrofuranyl amides designed as antituberculosis agents, para-substituted benzyl compounds showed significantly more activity than their meta-substituted counterparts. nih.gov

The relative positioning of multiple substituents is also crucial. In the development of anti-Trypanosoma brucei agents, the addition of a second fluorine atom to a 4-fluorobenzyl ring at the meta position (creating a 3,4-difluoro analogue) decreased potency six-fold compared to the 4-fluoro parent compound. acs.org However, adding the second fluorine at the ortho position (creating a 2,4-difluoro analogue) retained the original activity, while a 2,5-difluoro analogue was inactive, highlighting the precise spatial requirements for biological function. acs.org The importance of isomerism is further underscored in studies of oxazolidinone derivatives, where linearly attached benzotriazole (B28993) pendants conferred greater antibacterial potency than angularly attached ones. nih.gov

Substituent Effects on Fluorophenyl and Benzyl Moieties

The nature of chemical groups attached to both the fluorophenyl and benzyl rings plays a pivotal role in modulating the biological activity of these analogues.

Fluorophenyl Moiety: The addition of substituents to the fluorinated ring can fine-tune the electronic properties and steric profile of the molecule, impacting its interaction with biological targets. In a series of thiohydantoin derivatives developed as anti-trypanosomal agents, introducing a larger substituent like a cyano group at the meta position of the 4-fluorobenzyl ring eliminated activity. acs.org For inhibitors of the dopamine (B1211576) transporter (DAT), research has shown that the presence of an electron-withdrawing group on the phenyl ring is important for maximizing potency. acs.org

Benzyl Moiety: Modifications to the non-fluorinated benzyl ring also significantly influence efficacy. In a study of pyrazine-2-carboxamide derivatives, N-(3,4-dichlorobenzyl) and N-(2-methylbenzyl) substitutions resulted in the most effective compounds against Mycobacterium tuberculosis. mdpi.com For thiazolyl N-benzyl-substituted acetamide (B32628) derivatives with anticancer properties, the presence of a substituent at the 4-position of the benzyl ring (such as 4-fluoro, 3,4-dichloro, or 4-methyl) was found to be critical for maximum activity. chapman.edu In another series of anticancer agents, replacing a 3-chloro-4-methoxyphenyl moiety with hydrogen atoms led to inactive compounds, indicating that the substituents had synergistic effects on activity. acs.org

The following table summarizes the effects of various substituents on the biological activity of different this compound analogue scaffolds.

| Scaffold | Substituent Modification | Effect on Activity | Target/Disease Model | Reference |

| Thiohydantoin | Addition of a meta-cyano group to the 4-fluorobenzyl ring | Eliminated activity | Trypanosoma brucei | acs.org |

| Thiohydantoin | Addition of a second fluorine at the meta-position of the 4-fluorobenzyl ring | 6-fold decrease in potency | Trypanosoma brucei | acs.org |

| Piperidine | Electron-withdrawing group on phenyl ring | Increased potency | Dopamine Transporter (DAT) | acs.org |

| Pyrazine-2-carboxamide | 3,4-dichloro or 2-methyl on benzyl ring | Most effective substitutions | Mycobacterium tuberculosis | mdpi.com |

| Thiazolyl Acetamide | 4-fluoro, 3,4-dichloro, or 4-methyl on benzyl ring | Critical for maximum activity | Anticancer | chapman.edu |

Impact of Amine Substitutions on Biological Efficacy

Alterations to the central amine group, which links the two benzyl moieties, can have a profound impact on biological efficacy. The size, basicity, and hydrogen-bonding capacity of the amine substituent are key factors.

In studies of monoamine oxidase (MAO) inhibitors, replacing a benzyl group on the nitrogen with smaller aliphatic propargyl or allyl substituents resulted in more active compounds. acs.org This suggests that for certain targets, a less bulky group at the amine position is preferred. Conversely, research on anti-trypanosomal agents involved creating N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, where the addition of a second benzylamino moiety was explored, leading to some of the most effective compounds against Mycobacterium tuberculosis H37Rv. mdpi.com This indicates that for other biological targets, a larger and more complex amine substitution can be beneficial.

In Vitro Efficacy Assessments in Disease-Relevant Biological Systems (non-clinical)

Analogues of this compound have been evaluated in a variety of non-clinical, in vitro models, demonstrating potential therapeutic applications across several disease areas, including infectious diseases and oncology.

Antiparasitic and Antimycobacterial Activity: Extensive optimization of a thiohydantoin scaffold led to the identification of compounds with potent activity against the parasite Trypanosoma brucei. acs.org For example, compound 68 (1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin) and compound 76 (1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin) demonstrated exceptional potency with EC₅₀ values of 3 nM and 2 nM, respectively. acs.org

In the realm of antimycobacterial research, N-benzylpyrazine-2-carboxamide derivatives have shown promise. Compound 9a (N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide) was one of the most effective against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. mdpi.com Another compound from a related series, 5 (3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide), was highly active against Staphylococcus aureus with an MIC of 7.81 µM. mdpi.com

| Compound/Analogue | Organism | Metric | Value | Reference |

| 68 | Trypanosoma brucei | EC₅₀ | 3 nM | acs.org |

| 76 | Trypanosoma brucei | EC₅₀ | 2 nM | acs.org |

| 9a | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL | mdpi.com |

| 5 | Staphylococcus aureus | MIC | 7.81 µM | mdpi.com |

Anticancer Activity: Several studies have highlighted the potential of benzylamine analogues as anticancer agents that induce apoptosis. A series of 2-substituted benzylamino-4-amino-5-aroylthiazoles were evaluated for their antiproliferative activity. nih.gov The p-chlorophenethylamino analogue 8f and the p-methoxyphenethylamino analogue 8k were among the most active, inhibiting the growth of U-937 and SK-MEL-1 cancer cell lines with IC₅₀ values in the range of 5.7 to 12.2 µM. nih.gov Further investigation revealed that these compounds induced apoptosis in U-937 cells in a time and concentration-dependent manner. nih.gov

In a different study, thiazolyl N-benzyl-substituted acetamide derivatives were assessed for their ability to inhibit cancer cell proliferation. The 4-fluorosubstituted analogue 8b and the 3,4-dichlorosubsituted analogue 8d inhibited the proliferation of the CCRF-CEM T-lymphoblastoid cell line by 71% and 69%, respectively. chapman.edu

| Compound/Analogue | Cell Line | Metric | Value | Reference |

| 8f (p-chlorophenethylamino) | U-937, SK-MEL-1 | IC₅₀ | 5.7 - 12.2 µM | nih.gov |

| 8k (p-methoxyphenethylamino) | U-937, SK-MEL-1 | IC₅₀ | 5.7 - 12.2 µM | nih.gov |

| 8b (4-fluorobenzyl) | CCRF-CEM | % Inhibition | 71% | chapman.edu |

| 8d (3,4-dichlorobenzyl) | CCRF-CEM | % Inhibition | 69% | chapman.edu |

Enzyme and Receptor Modulation: Analogues have also been investigated as modulators of specific enzymes and receptors. In the pursuit of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain management, phenyl C-region derivatives demonstrated excellent potencies, with the best compounds showing a Kᵢ value of 0.3 nM against capsaicin (B1668287) activation. nih.gov N-benzyl-5-methoxytryptamine derivatives have been identified as potent serotonin 5-HT₂ receptor agonists, with compound 5a (N-2-methoxybenzyl) showing an EC₅₀ of 1.9 nM at the human 5-HT₂ₐ receptor. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on “this compound” that strictly adheres to the requested outline. The specific research findings required for each section and subsection for this particular compound are not present in the public domain.

Generating content for the requested sections without specific supporting data on this compound would require extrapolation from unrelated compounds, which would violate the core requirement of focusing solely on the specified chemical. Therefore, to maintain scientific accuracy and adhere to the instructions, the article cannot be provided.

Applications in Chemical Biology and Advanced Materials Research

Exploration in the Development of Functional Materials

The unique molecular architecture of Benzyl-(3-fluoro-benzyl)-amine, which combines a benzyl (B1604629) group, a fluorinated benzyl group, and a secondary amine, presents intriguing possibilities for its application in the development of advanced functional materials. The interplay between the aromatic rings, the electron-withdrawing fluorine atom, and the hydrogen-bonding capability of the amine group can be harnessed to create materials with tailored properties for specialized applications in chemical biology and materials science.

Incorporation into Polymer Architectures for Tailored Properties

The integration of this compound as a monomeric unit or a functional side group in polymer chains can impart specific and desirable characteristics to the resulting materials. The presence of the fluorine atom is particularly significant, as fluorinated polymers are well-regarded for their exceptional thermal stability, chemical inertness, and low surface energy. libretexts.orgsigmaaldrich.comresearchgate.net The incorporation of the this compound moiety could lead to polymers with enhanced hydrophobicity and lipophobicity, properties that are highly sought after for applications such as protective coatings and low-friction surfaces. sigmaaldrich.com

The benzyl and fluorobenzyl groups can influence the polymer's mechanical and thermal properties. The rigidity of the aromatic rings can contribute to a higher glass transition temperature (Tg), leading to materials with improved dimensional stability at elevated temperatures. Furthermore, the amine group offers a reactive site for cross-linking or further functionalization, allowing for the creation of robust polymer networks with tunable properties. tsijournals.comnih.gov For instance, the amine can react with epoxy resins or isocyanates to form thermosetting polymers with high strength and durability.

The properties of polymers are intrinsically linked to their structural components, including chain length, side groups, branching, and cross-linking. libretexts.org The introduction of polar side groups, such as those that facilitate hydrogen bonding, can enhance the attraction between polymer chains, thereby strengthening the material. libretexts.org